1-azido-4-chloro-2-nitrobenzene
Description
1-Azido-4-chloro-2-nitrobenzene (CAS: 89284-67-3; molecular formula: C₆H₃ClN₄O₂) is an aryl azide derivative characterized by a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and an azide (-N₃) group at position 1 on the benzene ring . Its synthesis typically involves nucleophilic substitution reactions. For example, diazotization of 4-chloro-2-nitroaniline followed by reaction with sodium azide yields the compound with a 79% yield using polymer-supported dibutylstannyl azide . The compound crystallizes in a monoclinic system (space group P2₁/n) with a molecular weight of 198.57 g/mol . Its instability under heat leads to nitrogen gas release, forming intermediates like 5-chlorobenzofuroxan .
Properties
CAS No. |
89284-67-3 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.6 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-4-chloro-2-nitrobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-2-nitroaniline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the amino group with the azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-azido-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Dimethylformamide (DMF), dichloromethane.
Catalysts: Palladium on carbon, copper(I) catalysts for cycloaddition reactions
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Triazoles: Cycloaddition reactions with alkynes yield triazole derivatives
Scientific Research Applications
1-azido-4-chloro-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds, such as triazoles and tetrazoles.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-azido-4-chloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized compounds .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| 1-Azido-4-chloro-2-nitrobenzene | C₆H₃ClN₄O₂ | 1-N₃, 2-NO₂, 4-Cl | Azide, nitro, chloro |
| 1-Azido-2-chloro-4-nitrobenzene | C₆H₃ClN₄O₂ | 1-N₃, 2-Cl, 4-NO₂ | Azide, chloro, nitro |
| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 1-Cl, 4-NO₂ | Chloro, nitro |
| 1-Azido-3,5-dichlorobenzene | C₆H₃Cl₂N₃ | 1-N₃, 3-Cl, 5-Cl | Azide, dichloro |
Key Observations :
- Positional Isomerism : The target compound and its isomer (1-azido-2-chloro-4-nitrobenzene) differ in substituent positions, leading to distinct electronic environments. For instance, the nitro group at position 2 (target) exerts stronger electron-withdrawing effects compared to position 4 in the isomer, influencing reactivity in electrophilic substitutions .
- Functional Group Impact : The absence of an azide group in 1-chloro-4-nitrobenzene (CAS: 100-00-5) limits its utility in click chemistry, while the dichloro-substituted analogue (1-azido-3,5-dichlorobenzene) exhibits higher molecular weight (187.46 g/mol) and altered solubility .
Key Observations :
- Polymer-supported methods enhance yields (79% vs. 72%) due to efficient reagent recovery and reduced side reactions .
- Trifluoromethyl sulfinyl groups (CF₃SO⁻) are superior leaving groups compared to halides in nucleophilic substitutions .
Reactivity and Stability
- Thermal Stability : this compound decomposes at elevated temperatures to release N₂, forming 5-chlorobenzofuroxan—a tautomerizable intermediate useful in Beirut reactions . In contrast, 1-chloro-4-nitrobenzene lacks this reactivity due to the absence of an azide group .
- Click Chemistry: The azide group enables Huisgen cycloaddition with alkynes, a feature absent in non-azide analogues like 1-(allyloxy)-4-chloro-2-nitrobenzene (CAS: 100246-31-9) .
Spectral Data Comparison
1H NMR (CDCl₃) :
- This compound : δ 7.90 (d, 1H), 7.55 (dd, 1H), 7.23 (d, 1H) .
- 1-Azido-3,5-dichlorobenzene : δ 7.13 (t, 1H), 6.92 (d, 2H) .
13C NMR (CDCl₃) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
